3-(3,4-Dichlorophenyl)-1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}propan-1-one
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Overview
Description
3-(3,4-Dichlorophenyl)-1-{1,1-difluoro-6-azaspiro[25]octan-6-yl}propan-1-one is a complex organic compound with a unique structure that includes dichlorophenyl and difluoro-azaspiro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}propan-1-one typically involves multiple steps, starting from readily available precursors. The process may include halogenation, spirocyclization, and fluorination reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3,4-Dichlorophenyl)-1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}propan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 3-(3,4-Dichlorophenyl)-1-{1,1-difluoro-6-azaspiro[25]octan-6-yl}propan-1-one stands out due to its unique spirocyclic structure and the presence of both dichlorophenyl and difluoro groups
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2F2NO/c17-12-3-1-11(9-13(12)18)2-4-14(22)21-7-5-15(6-8-21)10-16(15,19)20/h1,3,9H,2,4-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDPBVQSCVEHMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)CCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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